molecular formula C10H20O2 B14681299 3-(Butan-2-yl)-2-ethoxyoxolane CAS No. 34314-90-4

3-(Butan-2-yl)-2-ethoxyoxolane

Cat. No.: B14681299
CAS No.: 34314-90-4
M. Wt: 172.26 g/mol
InChI Key: WYOYONJVWDGJSU-UHFFFAOYSA-N
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Description

3-(Butan-2-yl)-2-ethoxyoxolane is an organic compound that belongs to the class of oxolanes, which are cyclic ethers. This compound is characterized by the presence of a butan-2-yl group and an ethoxy group attached to the oxolane ring. The structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butan-2-yl)-2-ethoxyoxolane can be achieved through several methods. One common approach involves the reaction of butan-2-yl alcohol with ethyl oxirane in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the ring-opening of the oxirane and subsequent formation of the oxolane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can lead to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Butan-2-yl)-2-ethoxyoxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxolane ring into other cyclic or acyclic ethers.

    Substitution: The ethoxy and butan-2-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with hydroxyl or carbonyl groups, while reduction can produce simpler ethers.

Scientific Research Applications

3-(Butan-2-yl)-2-ethoxyoxolane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Butan-2-yl)-2-ethoxyoxolane involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze the formation or cleavage of the oxolane ring. Additionally, its functional groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3-(Butan-2-yl)-2-methoxyoxolane: Similar structure but with a methoxy group instead of an ethoxy group.

    3-(Butan-2-yl)-2-propoxyoxolane: Similar structure but with a propoxy group instead of an ethoxy group.

    3-(Butan-2-yl)-2-butoxyoxolane: Similar structure but with a butoxy group instead of an ethoxy group.

Uniqueness

3-(Butan-2-yl)-2-ethoxyoxolane is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the ethoxy group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

34314-90-4

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

3-butan-2-yl-2-ethoxyoxolane

InChI

InChI=1S/C10H20O2/c1-4-8(3)9-6-7-12-10(9)11-5-2/h8-10H,4-7H2,1-3H3

InChI Key

WYOYONJVWDGJSU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1CCOC1OCC

Origin of Product

United States

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